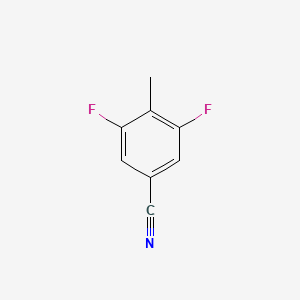

3,5-Difluoro-4-methylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHPFQMICHSKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662775 | |

| Record name | 3,5-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-50-6 | |

| Record name | 3,5-Difluoro-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170572-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Difluoro-4-methylbenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3,5-Difluoro-4-methylbenzonitrile (CAS No: 170572-50-6), a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and delves into its applications as a versatile building block in the development of novel therapeutics and functional materials. Furthermore, a comprehensive analysis of its expected spectroscopic characteristics and safety considerations is presented to equip researchers with the essential knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. When incorporated into a benzonitrile scaffold, these effects are synergistic, creating a versatile chemical entity with a wide range of potential applications. This compound emerges as a particularly valuable building block due to the specific arrangement of its substituents, which offers distinct electronic and steric properties for further chemical transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 170572-50-6 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | N/A |

| InChI Key | AIHPFQMICHSKGT-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Scheme

Sources

An In-Depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-methylbenzonitrile is a fluorinated aromatic nitrile that holds significant value as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms flanking a methyl group, imparts distinct chemical properties that are increasingly leveraged in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, including its molecular weight, and discusses its broader importance as a synthetic intermediate. While detailed, peer-reviewed synthesis protocols and experimental spectral data for this specific isomer are not widely available in the public domain, this guide will outline general synthetic strategies and analytical workflows based on established chemical principles and data for structurally related compounds.

Core Molecular Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic molecular and physical properties. This compound is identified by the CAS Number 170572-50-6 .[1]

Molecular Structure and Weight

The molecular structure of this compound consists of a benzene ring substituted with a nitrile group (-C≡N), two fluorine atoms at positions 3 and 5, and a methyl group at position 4.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₂N | [2][3] |

| Molecular Weight | 153.13 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| Synonym | 4-Cyano-2,6-difluorotoluene | |

| Physical Form | Solid | |

| Purity (Typical) | ≥98% |

The calculated molecular weight of 153.13 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols. The presence of the two fluorine atoms significantly influences the molecule's electronic properties, polarity, and metabolic stability when incorporated into larger bioactive molecules.

Strategic Importance in Synthesis

Fluorinated building blocks are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

While specific, documented applications of this compound in the synthesis of named commercial products are not readily found in scientific literature, its structural motifs are present in various advanced chemical intermediates. For instance, fluorinated benzonitriles are key precursors for a wide range of pharmaceuticals and agrochemicals. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, amides, and tetrazoles, providing access to a diverse array of molecular scaffolds.

The general synthetic utility of related fluorinated benzonitriles is well-established. For example, the isomeric compound, 3-Fluoro-4-methylbenzonitrile, is a crucial starting material for the synthesis of danuglipron, an oral GLP-1 receptor agonist.[4] This highlights the potential of the difluorinated analogue as an intermediate for next-generation therapeutics where fine-tuning of electronic and steric properties is required.

Synthetic Approaches: A Generalized Perspective

A detailed, step-by-step experimental protocol for the synthesis of this compound from a specific starting material is not currently available in peer-reviewed journals. However, based on established organic chemistry principles and published syntheses of analogous compounds, several logical synthetic routes can be proposed.

A common strategy for the synthesis of aromatic nitriles involves the cyanation of an aryl halide. A plausible retrosynthetic analysis for this compound would involve a precursor such as 4-bromo-2,6-difluorotoluene.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: A potential retrosynthetic pathway for this compound.

Proposed Experimental Workflow: Cyanation of an Aryl Bromide

This protocol is a generalized procedure based on the synthesis of similar compounds, such as 4-amino-3,5-difluorobenzonitrile, and should be adapted and optimized for the specific substrate.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromo-2,6-difluorotoluene (1 equivalent).

-

Reagent Addition: Add a suitable copper(I) cyanide source (e.g., CuCN, 1.1-1.5 equivalents) and a high-boiling point polar aprotic solvent such as DMF, DMAc, or NMP.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically >140 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable analytical technique such as GC-MS or LC-MS.

-

Causality: High temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution (Rosenmund-von Braun reaction). The polar aprotic solvent is crucial for dissolving the reagents and facilitating the reaction.

-

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of a complexing agent like ferric chloride or aqueous ammonia to dissolve the copper salts.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

This proposed protocol represents a self-validating system where the progress and purity can be checked at multiple stages (TLC, GC-MS, LC-MS) to ensure the desired transformation is occurring and the final product meets the required specifications.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques used would be NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Although experimental spectra for this compound are not available in the cited search results, the expected features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the methyl protons (CH₃) would likely appear in the range of 2.0-2.5 ppm. The two aromatic protons would appear as a singlet or a narrow triplet (due to coupling with the two equivalent fluorine atoms) in the aromatic region (typically 7.0-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum would provide more detailed structural information. Distinct signals would be expected for the methyl carbon, the nitrile carbon, and the aromatic carbons. The carbons directly bonded to fluorine would show large one-bond C-F coupling constants, and smaller multi-bond couplings would be observed for other carbons in the ring.

-

¹⁹F NMR: This would show a single resonance for the two equivalent fluorine atoms, confirming the symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₈H₅F₂N), the expected molecular ion peak [M]⁺ would be observed at m/z = 153.039. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement to confirm the elemental composition.

Table 2: Predicted Mass Spectrometry Data

| Ion | Calculated m/z |

| [M]⁺ | 153.03845 |

| [M+H]⁺ | 154.04628 |

| [M+Na]⁺ | 176.02822 |

Predicted values from PubChemLite.[6]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

-

C≡N stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a nitrile group.

-

C-F stretch: Strong absorption bands for the aryl-fluorine bonds would be expected in the 1100-1400 cm⁻¹ region.

-

C-H stretch: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Diagram 2: Analytical Workflow for Quality Control

Caption: A standard workflow for the purification and analytical validation of the target compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for this and structurally similar compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

The compound is classified with the GHS07 pictogram, indicating it may cause skin irritation, eye irritation, or be harmful if swallowed.[1] Standard safe laboratory practices should be followed to minimize exposure.

Conclusion

This compound is a valuable fluorinated intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While the publicly available data on its specific synthesis and spectral characteristics is limited, this guide provides a framework for its handling, analysis, and potential synthetic routes based on established chemical knowledge. As research in fluorination chemistry continues to expand, the utility of such precisely substituted building blocks is expected to grow, making a thorough understanding of their properties essential for the modern synthetic chemist.

References

(Note: The following list is compiled from the search results. As detailed peer-reviewed articles on the specific synthesis and characterization of this compound were not found, the references primarily point to supplier data and publications on related compounds.)

- PubChemLite.this compound (C8H5F2N).[Link]

- Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

- Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 3,5-Difluoro-4-methylbenzonitrile for Advanced Research and Development

Section 1: Executive Summary

This guide provides an in-depth technical overview of 3,5-Difluoro-4-methylbenzonitrile, a fluorinated aromatic nitrile of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms flanking a methyl group, combined with the versatile nitrile functionality, makes this compound a valuable and reactive intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This document details the compound's physicochemical properties, predicted spectroscopic profile, plausible synthetic routes, and key reactivity patterns. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Section 2: Molecular Identity and Physicochemical Properties

This compound is a substituted benzonitrile with a unique electronic profile arising from the interplay between the electron-donating methyl group and the strongly electron-withdrawing fluorine and nitrile substituents.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Compound Name | This compound | IUPAC |

| CAS Number | 170572-50-6 | [3] |

| Molecular Formula | C₈H₅F₂N | [4] |

| Molecular Weight | 153.13 g/mol | [4] |

| InChI Key | AIHPFQMICHSKGT-UHFFFAOYSA-N |[4] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white powder/solid | Inferred from similar compounds. |

| Melting Point | Data not publicly available | --- |

| Boiling Point | Data not publicly available | --- |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Acetone) | Based on structural analogy. |

Caption: Molecular structure of this compound.

Section 3: Spectroscopic Profile and Structural Elucidation

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for researchers to confirm the identity and purity of the compound during and after its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be simple.

-

Aromatic Protons (H-2, H-6): These two chemically equivalent protons will appear as a single signal. Due to coupling with the two adjacent fluorine atoms (at C-3 and C-5), this signal is predicted to be a triplet. The chemical shift should be in the range of 7.5-7.8 ppm.

-

Methyl Protons (-CH₃): The methyl group protons will appear as a singlet (or a very finely split triplet due to four-bond coupling to the adjacent fluorine atoms) around 2.3-2.5 ppm.

-

-

¹³C NMR: The carbon spectrum will be highly informative due to carbon-fluorine coupling.

-

C-CN: ~115-120 ppm (singlet).

-

C1: ~110-115 ppm (triplet, due to coupling to F-3 and F-5).

-

C2/C6: ~112-118 ppm (doublet of doublets, due to coupling to adjacent and distant fluorine).

-

C3/C5: ~160-165 ppm (large doublet, due to direct C-F coupling).

-

C4: ~130-135 ppm (triplet, due to coupling to F-3 and F-5).

-

-CH₃: ~14-18 ppm (triplet, due to three-bond C-F coupling).

-

-

¹⁹F NMR: A single signal is expected as both fluorine atoms are chemically equivalent.

Caption: Predicted ¹H-¹⁹F coupling for aromatic protons.

Infrared (IR) Spectroscopy: A characteristic sharp absorption band corresponding to the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ . Strong bands in the 1100-1300 cm⁻¹ region will be indicative of the C-F stretching vibrations.

Mass Spectrometry (MS): The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at m/z = 153. The isotopic pattern will be characteristic for a compound containing C, H, F, and N.

Section 4: Synthesis and Purification

While specific vendor-optimized procedures are proprietary, a reliable synthesis of this compound can be proposed based on established organometallic and aromatic chemistry principles. A plausible route begins with the commercially available 1,3-difluorobenzene.

Proposed Synthetic Pathway: The synthesis involves three key transformations:

-

Friedel-Crafts Alkylation: Introduction of the methyl group onto the 1,3-difluorobenzene ring.

-

Nitration: Installation of a nitro group, which serves as a precursor to an amino group.

-

Sandmeyer Reaction: Conversion of the amino group into the target nitrile functionality.

Sources

An In-depth Technical Guide to the Physical Properties of 3,5-Difluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the utility of fluorinated organic compounds is well-established. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 3,5-Difluoro-4-methylbenzonitrile emerges as a significant building block in this context. This technical guide provides a comprehensive overview of the physical properties of this compound, offering a foundational understanding for its effective use in research and development.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic nitrile. The presence of two fluorine atoms flanking a methyl group on the benzonitrile ring imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 170572-50-6[1] |

| Molecular Formula | C₈H₅F₂N[2] |

| Molecular Weight | 153.13 g/mol |

| InChI | InChI=1S/C8H5F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 |

| InChIKey | AIHPFQMICHSKGT-UHFFFAOYSA-N[1][2] |

| SMILES | CC1=C(C=C(C=C1F)C#N)F |

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid[1][2] | Commercial Suppliers |

| Melting Point | Data not available in search results | |

| Boiling Point | 204.6 ± 35.0 °C (Predicted) | Commercial Suppliers |

| Density | Data not available in search results | |

| Solubility | Limited data available; likely soluble in common organic solvents. | Inferred |

| Purity | Commercially available in 97% and 98% purity.[3] | Commercial Suppliers |

Expert Insights: The predicted boiling point suggests that this compound is a relatively non-volatile solid at room temperature, which simplifies its handling and weighing. The absence of experimental data for melting point, density, and detailed solubility underscores the need for empirical determination of these properties for specific applications, especially when precise concentration control is necessary for reaction kinetics. The fluorination is expected to influence its solubility, potentially enhancing it in polar aprotic solvents commonly used in nucleophilic aromatic substitution reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should display a singlet or a narrow triplet for the two equivalent aromatic protons, with a chemical shift influenced by the electron-withdrawing effects of the nitrile and fluorine substituents. The methyl group will appear as a singlet in the aliphatic region, likely with a slight downfield shift due to the adjacent fluorinated aromatic ring.

¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Key expected signals include:

-

The carbon of the nitrile group (C≡N) in the downfield region (typically ~115-125 ppm).

-

Aromatic carbons directly bonded to fluorine will show characteristic large one-bond C-F coupling constants.

-

The quaternary carbon attached to the methyl group.

-

The carbon of the methyl group in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

A sharp, strong band around 2230 cm⁻¹ for the nitrile (C≡N) stretch.

-

Strong C-F stretching bands in the region of 1100-1400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

-

Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

Synthesis and Applications

While detailed synthetic procedures for this compound are proprietary to chemical suppliers, analogous fluorinated benzonitriles are often synthesized through multi-step processes.[4] These can involve diazotization of an appropriately substituted aniline followed by a Sandmeyer-type cyanation, or a nucleophilic aromatic substitution reaction on a suitable precursor.

The applications of this compound are primarily as an intermediate in the synthesis of more complex molecules. Based on the utility of similar fluorinated benzonitriles, it is a valuable precursor for:

-

Pharmaceuticals: The unique substitution pattern can be leveraged to synthesize novel active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and the nitrile group can be converted into other functional groups like amines or carboxylic acids.[5]

-

Agrochemicals: It serves as a building block for the development of new herbicides, pesticides, and fungicides, where the fluorine substituents can increase the efficacy and selectivity of the final product.[5][6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute toxicity, Oral | H302 | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.[7]

-

Hand Protection: Compatible chemical-resistant gloves.[7]

-

Skin and Body Protection: A lab coat and appropriate protective clothing.[7]

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[8]

Handling and Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][9]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid inhalation of dust.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention.

-

If on Skin: Wash off immediately with plenty of soap and water.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[9]

Experimental Protocols

Protocol for Determining Melting Point

Objective: To experimentally determine the melting point of this compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample, thermometer, and heating block. A wide melting range can indicate the presence of impurities.

Workflow for Spectroscopic Analysis

Objective: To obtain ¹H NMR, ¹³C NMR, and FTIR spectra for the structural confirmation of this compound.

Diagram: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, spectroscopic characteristics, and safety precautions is paramount for its effective and safe utilization. While some physical data remains to be experimentally determined, this guide provides a comprehensive overview based on available information and expert analysis, serving as a critical resource for researchers and developers in the chemical sciences.

References

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermedi

- 4 - SAFETY D

- 11 - SAFETY D

- Safety Data Sheet. (2025-10-24). MedchemExpress.com.

- Electronic Supplementary Inform

- SAFETY D

- Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile.

- 3-Fluoro-4-methylbenzonitrile 97 170572-49-3. Sigma-Aldrich.

- 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140. PubChem.

- 3-Fluoro-4-methylbenzonitrile 97 170572-49-3. Sigma-Aldrich.

- 3,5-DIFLUORO-4-FORMYLBENZONITRILE synthesis. ChemicalBook.

- 3,5-DIFLUORO-4-[(E)-(4H-1,2,4-TRIAZOL-4-YL-IMINO)-METHYL]-BENZONITRILE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE synthesis. ChemicalBook.

- Understanding the Properties and Applic

- Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | 228421-83-8. Sigma-Aldrich.

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- NMR Solvent d

- This compound | 170572-50-6. Sigma-Aldrich.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE | 2967-54-6. ChemicalBook.

- 2967-54-6 | 3,5-Difluoro-4-hydroxybenzonitrile. ChemScene.

- Benzonitrile, 4-methyl-. the NIST WebBook.

- FTIR and Raman spectra of 2,4-difluorobenzonitrile…. Asian Journal of Physics.

- 2967-54-6|3,5-Difluoro-4-hydroxybenzonitrile|BLD Pharm.

- 3-Fluoro-4-methylbenzonitrile synthesis. ChemicalBook.

- Solvent Miscibility Table. Sigma-Aldrich.

- 4-Fluorobenzonitrile | C7H4FN | CID 14517. PubChem.

- Reagents & Solvents: Solvents and Polarity. Department of Chemistry : University of Rochester.

- 3,5-Difluoro-4-nitrobenzonitrile | C7H2F2N2O2 | CID 57364465. PubChem.

- This compound. CymitQuimica.

- Solvent Miscibility Table.

- 3?5-Difluoro-4-Methylbenzonitrile. Biotuva Life Sciences.

- 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119. PubChem.

- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)....

Sources

- 1. This compound | 170572-50-6 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3?5-Difluoro-4-Methylbenzonitrile – Biotuva Life Sciences [biotuva.com]

- 4. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methylbenzonitrile, a key fluorinated building block for researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, and its emerging significance in the synthesis of complex organic molecules.

Introduction and Molecular Structure

This compound (C₈H₅F₂N) is an aromatic nitrile characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methyl group at position 4, and a nitrile group at position 1. The strategic placement of these functional groups imparts unique electronic properties to the molecule, making it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the fluorine atoms and the nitrile group influences the reactivity of the aromatic ring, while the methyl group can be a site for further functionalization.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectral Properties

While experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅F₂N | - |

| Molecular Weight | 153.13 g/mol | Calculated |

| CAS Number | 170572-50-6 | [3] |

| Appearance | White to off-white solid (predicted) | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) (predicted) | Analogy |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not readily found. However, based on the analysis of similar structures and spectroscopic principles, the following characteristics can be anticipated.

¹H NMR:

-

A singlet for the methyl protons (CH₃), likely in the range of 2.0-2.5 ppm.

-

A singlet or a complex multiplet for the two aromatic protons (H-2 and H-6), expected in the downfield region (7.0-8.0 ppm). The coupling with the fluorine atoms would influence the multiplicity.

¹³C NMR:

-

The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm.[4]

-

Aromatic carbons will resonate in the 110-160 ppm region. The carbons attached to fluorine will show characteristic C-F coupling.

-

The methyl carbon will appear upfield, typically between 15-25 ppm.

¹⁹F NMR:

-

A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aromatic fluorides, and it will likely show coupling to the ortho and para protons.[5]

FT-IR Spectroscopy:

-

A sharp, strong absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration of an aromatic nitrile.[6]

-

C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ region.

-

C-H stretching of the methyl and aromatic protons will appear around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching bands will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 153.

-

Common fragmentation patterns would likely involve the loss of HCN (m/z = 126), a methyl radical (m/z = 138), and potentially rearrangements involving the fluorine atoms.[7]

Synthesis of this compound

Proposed Synthetic Pathway

A potential two-step synthesis starting from 4-amino-3,5-difluorotoluene is outlined below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 4-Amino-3,5-difluorotoluene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-3,5-difluorotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be checked using starch-iodide paper.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Drug Development and Materials Science

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][2] While specific examples of commercial drugs derived from this compound are not prominent in the literature, its structural motif is highly valuable for the synthesis of novel active pharmaceutical ingredients (APIs).[10][]

This compound can serve as a versatile starting material for the introduction of a difluoro-methyl-benzonitrile scaffold into larger, more complex molecules. The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, or tetrazoles, which are common pharmacophores.

Caption: Potential applications of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in synthetic organic chemistry. While detailed experimental data is currently limited in the public domain, its synthesis is achievable through established methods like the Sandmeyer reaction. Its unique structural and electronic properties make it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the reactivity and applications of this compound is warranted and will likely lead to new discoveries in these fields.

References

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- Sandmeyer reaction. Wikipedia. [Link]

- Process for synthesizing 3,4-difluorobenzonitrile.

- Synthesis of 4-substituted tetrafluorobenzonitriles and their conversion to 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans.

- 3,5-DIFLUORO-4-[(E)-(4H-1,2,4-TRIAZOL-4-YL-IMINO)-METHYL]-BENZONITRILE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. Advanced Organic Synthesis. [Link]

- Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PubMed Central. [Link]

- Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- Industrial preparation process for 3,4-difluorobenzonitrile.

- This compound (C8H5F2N). PubChemLite. [Link]

- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- Pharma API Intermedi

- 13C NMR Spectroscopy. University of Calgary. [Link]

- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- This compound (C8H5F2N). PubChemLite. [Link]

- Preparation method of 3-fluoro-4-methylbenzonitrile.

- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

- Drug Intermediates Innovations In Synthesis Techniques. Medium. [Link]

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- Fluorine NMR. University of California, Santa Barbara. [Link]

- Stacked 19 F NMR spectra of 2,3,4,5,6-pentaflourobenzo-nitrile (PFBN),...

- 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- 3,5-difluoro-4-methoxybenzonitrile (C8H5F2NO). PubChemLite. [Link]

- CFM-ID 4.

- Benzonitrile, 4-methyl-. NIST WebBook. [Link]

- 4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- Preparation method of 3, 4-difluorobenzonitrile.

Sources

- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methylbenzonitrile (CAS No. 170572-50-6), a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, discuss validated synthesis protocols and mechanistic considerations, analyze its reactivity profile, and highlight its applications as a strategic building block in the development of complex molecular architectures. This document is intended to serve as a detailed resource for scientists engaged in discovery and process development, offering field-proven insights into the practical utilization of this versatile chemical intermediate.

Section 1: Chemical Identity and Physicochemical Profile

This compound, also known as 4-Cyano-2,6-difluorotoluene, is a crystalline solid whose molecular structure is characterized by a benzonitrile core.[1] The strategic placement of two fluorine atoms flanking a methyl group imparts unique electronic properties and steric influences that are highly valuable in the design of bioactive compounds and advanced materials.

IUPAC Name: this compound[2] Synonyms: 4-Cyano-2,6-difluorotoluene[1] CAS Number: 170572-50-6[2] Molecular Formula: C₈H₅F₂N[2]

Physicochemical and Spectroscopic Data

The properties of this compound make it a stable and manageable compound under standard laboratory conditions.[1]

| Property | Value | Source |

| Molecular Weight | 153.13 g/mol | [2] |

| Appearance | White to off-white powder/solid | [1][2] |

| Purity | ≥97-98% (typical) | [2] |

| InChI Key | AIHPFQMICHSKGT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1F)C#N)F | [3] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Note: Specific properties like melting and boiling points are not consistently reported across public datasheets and should be determined empirically for each batch.[1]

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is not commonly detailed in readily available literature, suggesting its preparation is often part of proprietary process development or specialized, multi-step sequences. However, analogous transformations provide a strong basis for its rational synthesis. A plausible and common strategy in organic synthesis involves the Sandmeyer reaction, starting from a corresponding aniline derivative.

Proposed Synthetic Workflow: Diazotization-Cyanation

This protocol is a well-established method for introducing a nitrile group onto an aromatic ring. The choice of 3,5-difluoro-4-methylaniline as the starting material is critical. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.

Experimental Protocol:

-

Diazotization:

-

Dissolve 3,5-difluoro-4-methylaniline in a cold aqueous acidic solution (e.g., HCl or H₂SO₄).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide mixture. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Workup and Purification:

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

-

Causality and Experimental Choices:

-

Low Temperature: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining 0-5 °C is crucial for maximizing yield.

-

Copper(I) Cyanide: CuCN acts as a catalyst, facilitating the displacement of the dinitrogen group by the cyanide nucleophile through a radical or single-electron transfer mechanism.

-

Acidic Conditions: The aniline must be protonated to form the anilinium salt, which is soluble and readily reacts with nitrous acid.

Synthesis Workflow Diagram

Caption: Functionalization pathway starting from this compound.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential.

-

Hazard Classification: It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302). [2]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Use in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Never give anything by mouth to an unconscious person. In all cases of significant exposure, consult a physician. [1]* Incompatible Materials: Avoid strong acids, acid chlorides, acid anhydrides, and oxidizing agents. [1]* Storage: Store in a tightly closed container in a dry and well-ventilated place. The compound is stable under recommended storage conditions. [1][2]

-

Section 6: Conclusion

This compound is a strategically important chemical intermediate whose value lies in the unique electronic properties conferred by its trifunctional substitution pattern. While not an end-product itself, it serves as a valuable and versatile building block for accessing more complex molecules, particularly in the fields of medicinal chemistry and agrochemical synthesis. Its utility in creating metabolically robust and potent bioactive compounds ensures its continued relevance in research and development. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its potential in creating novel molecular entities.

References

- This compound.

- This compound (C8H5F2N). PubChem. [Link]

- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. ANGENE. [Link]

- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.

Sources

3,5-Difluoro-4-methylbenzonitrile SMILES string

An In-Depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile

Abstract

This compound is a fluorinated aromatic compound whose structural motifs—a difluorinated benzene ring, a nitrile functional group, and a methyl substituent—position it as a potentially valuable intermediate in synthetic chemistry. While extensive peer-reviewed data on this specific isomer is limited, this guide provides a comprehensive technical overview based on established chemical principles and data from closely related analogues. We will detail its core identifiers, predicted properties, plausible synthetic routes, and hypothesized applications in high-value sectors such as pharmaceuticals and agrochemicals. This document serves as a foundational resource for researchers and drug development professionals interested in leveraging this and similar fluorinated building blocks.

Molecular Identification and Physicochemical Properties

Correctly identifying the molecule is paramount to distinguish it from its isomers and to ensure accurate data retrieval and application. The canonical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Cyano-2,6-difluorotoluene | [1] |

| CAS Number | 170572-50-6 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| SMILES String | CC1=C(C=C(C=C1F)C#N)F | PubChemLite |

| InChI Key | AIHPFQMICHSKGT-UHFFFAOYSA-N | PubChemLite |

Physicochemical Characteristics

Experimental data on the physical properties of this compound are not widely published. However, computational predictions and data from isomeric compounds provide valuable insight into its expected characteristics. The presence of two highly electronegative fluorine atoms significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions.

| Property | Predicted/Reported Value | Source/Note |

| Molecular Weight | 153.13 g/mol | [1] |

| XlogP (Predicted) | 2.2 | PubChemLite |

| Monoisotopic Mass | 153.039 Da | PubChemLite |

| Appearance | Likely a solid at room temperature | Inferred from related isomers like 3-Fluoro-4-methylbenzonitrile which is a solid with a melting point of 47-51 °C. |

Plausible Synthetic Pathways

Route A: Sandmeyer Reaction from an Aniline Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into a nitrile via a diazonium salt intermediate.[2][3] This method is highly effective for installing a cyano group onto an aromatic ring.[4]

Workflow:

-

Diazotization: The synthesis would commence with the precursor 3,5-Difluoro-4-methylaniline . This aniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form the corresponding diazonium salt.

-

Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN), which facilitates the displacement of the diazonium group (-N₂⁺) with a cyanide group (-CN), yielding the final product.[5] The loss of nitrogen gas (N₂) is a strong thermodynamic driving force for the reaction.

Caption: Proposed Synthesis via Sandmeyer Reaction.

Route B: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a powerful method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups.[6] Fluorine itself can act as an excellent leaving group in SₙAr reactions, especially when the ring is sufficiently electron-deficient.[7][8]

Workflow:

-

Precursor Selection: A suitable starting material would be a toluene derivative with a good leaving group (X) at the 1-position and fluorine atoms at the 3 and 5 positions, such as 3,5-Difluoro-4-methylhalobenzene (e.g., X = Br, I).

-

Cyanation: The precursor is reacted with a cyanide source, such as copper(I) cyanide (in a Rosenmund-von Braun reaction) or another cyanide salt, often in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The cyanide ion acts as the nucleophile, displacing the leaving group to form the target benzonitrile.

Caption: Proposed Synthesis via SₙAr Reaction.

A relevant precedent for this type of transformation is the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline and CuCN in DMF, demonstrating the viability of cyanation on a difluorinated aromatic ring.[9][10]

Potential Applications in Research and Development

The strategic incorporation of fluorine into molecules is a widely used strategy in both medicinal chemistry and agrochemical design.[11][12] Fluorine can profoundly alter key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after.[13][14]

Pharmaceutical Intermediate

Fluorinated benzonitriles are common building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[15][16]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[17]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes or receptors.

-

Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's lipophilicity, which is crucial for its ability to cross biological membranes and reach its site of action.[14]

Given these benefits, this compound is a promising scaffold for developing novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

Agrochemical Synthesis

The agrochemical industry similarly leverages fluorinated intermediates to develop next-generation herbicides, fungicides, and insecticides.[18][19] Fluorinated compounds often exhibit enhanced potency and better environmental profiles.[20][21] The nitrile group in this compound is particularly versatile, as it can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing multiple points for further chemical elaboration to create diverse and potent agrochemicals.[20]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of this compound is essential. The following information is based on available safety data sheets (SDS) for the compound and its close isomers.

Hazard Identification

Based on available data for CAS number 170572-50-6, the compound is classified with potential hazards.[1] Safety data for the related isomer 2,4-Difluoro-3-methylbenzonitrile indicates it can be toxic if swallowed, toxic in contact with skin, and causes skin and eye irritation.[22]

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Warning |

| Skin Irritation | May cause skin irritation. | Warning |

| Eye Irritation | May cause serious eye irritation. | Warning |

Recommended Handling and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[23]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[23]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[23]

-

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[23]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound represents a chemical building block with significant untapped potential. While direct experimental data remains sparse, a robust profile can be constructed by analyzing its structure through the lens of established chemical principles and data from related fluorinated aromatics. The plausible synthetic routes, rooted in fundamental reactions like the Sandmeyer and SₙAr, offer clear pathways for its preparation. Its structural features strongly suggest utility as a valuable intermediate for creating novel, high-performance molecules in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge for researchers to begin exploring the synthesis and application of this promising compound.

References

- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/exploring-synthesis-pathways-the-sandmeyer-reaction-for-3-hydroxy-4-trifluoromethyl-benzonitrile-production_n21]

- Sandmeyer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/agrochemical-innovation-the-role-of-4-fluoro-2-trifluoromethyl-benzonitrile_n33]

- Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development. Benchchem. [URL: https://www.benchchem.com/application-notes/4-fluoro-3-nitrobenzonitrile]

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571167/]

- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [URL: https://www.researchgate.net/figure/Aromatic-nucleophilic-substitution-of-difluorobenzene-1-3-5-with-morpholine-2_fig1_344315252]

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8102604/]

- Key Applications of Fluorinated Benzonitriles in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/key-applications-of-fluorinated-benzonitriles-in-modern-chemistry_n24]

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/12/03/reactions-of-diazonium-salts-sandmeyer/]

- Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals. [URL: https://journals.iucr.org/e/issues/2021/05/00/gz5145/index.html]

- MSDS of this compound. Capot Chemical Co.,Ltd. [URL: https://www.capotchem.com/msds/170572-50-6.pdf]

- 3-Fluoro-4-methylbenzonitrile 97 170572-49-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/664030]

- Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [URL: https://www.youtube.

- Concerted Nucleophilic Aromatic Substitutions. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003408/]

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7683100/]

- 3,5-Difluoro-4-(methylamino)benzonitrile | C8H6F2N2 | CID 280585. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Difluoro-4-_methylamino_benzonitrile]

- 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methylbenzonitrile]

- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [URL: https://www.quickcompany.

- 3-Fluoro-4-methylbenzonitrile - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC466330050&productDescription=3-FLUORO-4-METHYLBENZONITRILE%2C+97%25+5GR&countryCode=US&language=en]

- Method for producing 3,5-difluoroaniline. Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=AC466330050]

- 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | 228421-83-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67c201]

- Applications of Fluorine in Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258]

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c00326]

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24484427/]

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6468249/]

- The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/23530752_The_Many_Roles_for_Fluorine_in_Medicinal_Chemistry]

- Applications of Fluorine in Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]

- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. [URL: https://www.researchgate.net/publication/283305459_Chapter_4_Fluorine-Containing_Agrochemicals_An_Overview_of_Recent_Developments]

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10356555/]

- Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.

- This compound CAS#:. ChemWhat. [URL: https://www.chemwhat.com/3-5-difluoro-4-methylbenzonitrile-cas/]

- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoro-3-methylbenzonitrile]

- 3,5-Difluoro-4-nitrobenzonitrile | C7H2F2N2O2 | CID 57364465. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57364465]

- Chemical and physical properties of 3,5-Diamino-4-methylbenzonitrile. Benchchem. [URL: https://www.benchchem.com/product-guides/3-5-diamino-4-methylbenzonitrile]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methylbenzonitrile (CAS No. 170572-50-6), a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, synthesis, reactivity, and safety protocols. The unique electronic properties conferred by the difluoro substitution pattern make this compound a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both theoretical insights and practical guidance.

Core Identification and Physicochemical Properties

This compound is a substituted aromatic nitrile characterized by a benzene ring functionalized with two fluorine atoms, a methyl group, and a nitrile group. The strategic placement of these substituents imparts distinct electronic and steric properties that are highly valuable in organic synthesis.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Cyano-2,6-difluorotoluene | [1] |

| CAS Number | 170572-50-6 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | N/A |

| InChIKey | AIHPFQMICHSKGT-UHFFFAOYSA-N | N/A |

Synthesis and Molecular Architecture

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structural analogues provide insights into potential synthetic strategies. The synthesis of fluorinated benzonitriles often involves multi-step sequences that can be adapted for this specific isomer.

A plausible synthetic approach could involve the Sandmeyer reaction, a cornerstone of aromatic chemistry. This would likely begin with a suitably substituted aniline precursor, which upon diazotization followed by cyanation, would yield the desired benzonitrile. The strategic introduction of the fluorine and methyl groups onto the aromatic ring at the correct positions in the starting aniline is a critical aspect of this synthetic design.

For instance, the synthesis of the related compound, 3-fluoro-4-methylbenzonitrile, has been achieved through the decarbonylation of a substituted acetophenone derivative, showcasing another potential avenue for the synthesis of fluorinated benzonitriles.[2] Another related synthesis involves the use of o-methylbenzylamine as a starting material, which undergoes nitration, diazotization, and cyanation to yield 3-fluoro-4-methylbenzonitrile.[2]

Figure 1. A conceptual synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Conversely, the methyl group is an activating group that can direct electrophilic aromatic substitution, although the overall deactivated nature of the ring would necessitate forcing conditions for such reactions.

The nitrile group itself is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-difluoro-4-methylbenzoic acid.

-

Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine, (3,5-difluoro-4-methylphenyl)methanamine. This transformation is particularly valuable in drug discovery for introducing a key basic moiety.

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

The presence of fluorine atoms enhances the molecule's metabolic stability and can influence its binding affinity to biological targets, making it an attractive scaffold for medicinal chemistry programs.[3]

Applications in Drug Discovery and Development

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[3] While specific examples of drug candidates derived directly from this compound are not readily found in the public domain, its structural motifs are present in a variety of biologically active compounds.

Aromatic nitriles are common intermediates in the synthesis of a wide range of pharmaceuticals.[4] The difluoro-methyl-substituted phenyl ring is a key component in many modern drugs. For example, related fluorinated benzonitrile derivatives are instrumental in the synthesis of active pharmaceutical ingredients (APIs) for a variety of therapeutic areas.[4] The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel drug candidates.

Figure 2. A conceptual workflow illustrating the utility of the title compound in drug discovery.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published in peer-reviewed literature. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a singlet or a narrow triplet (due to coupling with the two meta fluorine atoms) for the two aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, and the aromatic carbons. The carbons attached to the fluorine atoms will exhibit characteristic large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR will likely show a single resonance, as the two fluorine atoms are chemically equivalent.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

According to the Material Safety Data Sheet (MSDS), this compound should be handled with care in a well-ventilated laboratory setting.[1]

Table 2: Hazard and Precautionary Information

| Category | Information | Source |

| GHS Pictograms | GHS07 (Harmful) | N/A |

| Signal Word | Warning | N/A |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | N/A |

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. If inhaled, the individual should be moved to fresh air. Medical attention should be sought for any significant exposure.

Conclusion